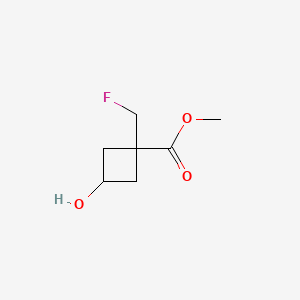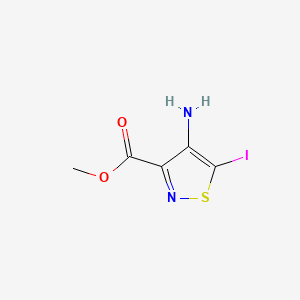![molecular formula C8H13Br B6608273 1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane CAS No. 2839156-28-2](/img/structure/B6608273.png)
1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-3-ethylbicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family, which is known for its unique three-dimensional structure. This compound is characterized by a bromomethyl group and an ethyl group attached to the bicyclo[1.1.1]pentane core. The bicyclo[1.1.1]pentane framework is often used as a bioisostere for phenyl rings in drug design due to its ability to enhance the physicochemical properties of molecules .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 1-(bromomethyl)-3-ethylbicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been applied in various fields such as materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . In drug discovery, the BCP motif has emerged as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
The exact mode of action of 1-(bromomethyl)-3-ethylbicyclo[11The bcp motif’s appeal originates from its ability to add three-dimensional character and saturation to compounds . This characteristic can influence the interaction of the compound with its targets, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
The specific biochemical pathways affected by 1-(bromomethyl)-3-ethylbicyclo[11The use of bcp derivatives in drug discovery suggests that these compounds may interact with various biochemical pathways, depending on the specific targets they interact with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(bromomethyl)-3-ethylbicyclo[11It’s known that bcp replacement as a bioisostere in drug molecules can influence their permeability, aqueous solubility, and in vitro metabolic stability . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 1-(bromomethyl)-3-ethylbicyclo[11The use of bcp derivatives in drug discovery suggests that these compounds can have various effects, depending on the specific targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane. For instance, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Vorbereitungsmethoden
The synthesis of 1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical bromination of 3-ethylbicyclo[1.1.1]pentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial production methods for bicyclo[1.1.1]pentane derivatives often involve continuous flow processes. These processes allow for the efficient generation of [1.1.1]propellane, which can then be functionalized to produce various bicyclo[1.1.1]pentane derivatives, including this compound .
Analyse Chemischer Reaktionen
1-(Bromomethyl)-3-ethylbicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-3-ethylbicyclo[1.1.1]pentane has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-3-ethylbicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-(Bromomethyl)bicyclo[1.1.1]pentane: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
3-Ethylbicyclo[1.1.1]pentane: Lacks the bromomethyl group, making it less versatile for further functionalization.
1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane: Similar to the bromomethyl derivative but with a chlorine atom, which can affect the reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its combination of the bromomethyl and ethyl groups, providing a balance of reactivity and steric effects that can be advantageous in various synthetic and research applications .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c1-2-7-3-8(4-7,5-7)6-9/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTJLAINDOBHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(C1)(C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)
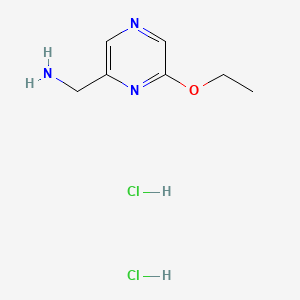


![ethyl1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylatehydrochloride,trans](/img/structure/B6608219.png)

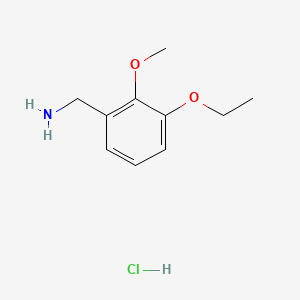
![2-fluoro-1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6608243.png)
![2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane](/img/structure/B6608244.png)
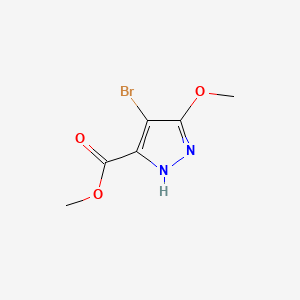
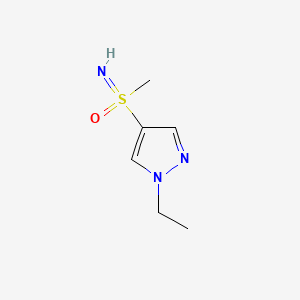
![1-{spiro[4.4]nonan-2-yl}methanaminehydrochloride](/img/structure/B6608259.png)
